Substitution Position Controls Tubulin Polymerization Inhibitory Potency: Class-Level SAR Alert
No direct head-to-head quantitative comparison between CAS 452088-85-6 (N1-TMP, C5-COOH, unsubstituted at C2 and C6) and its closest analogs has been published. However, class-level SAR from the 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole series demonstrates that antiproliferative potency is exquisitely sensitive to substituent identity, position, and conformational restriction. Compound 2a (6-(4-methoxyphenyl) derivative) exhibited IC₅₀ values of 0.037–0.20 μM against three cancer cell lines (MCF-7, A549, HeLa), whereas other analogs with different 6-aryl substituents showed IC₅₀ values exceeding 10 μM—a >270-fold potency difference within the same core scaffold [1]. This SAR fragility establishes that the unsubstituted C2/C6 positions of CAS 452088-85-6 cannot be assumed to produce similar potency to substituted analogs.
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | No published IC₅₀ data for CAS 452088-85-6 |
| Comparator Or Baseline | Compound 2a (6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole): IC₅₀ 0.037–0.20 μM (MCF-7, A549, HeLa); Other 6-aryl analogs: IC₅₀ >10 μM |
| Quantified Difference | >270-fold range across the series; C2/C6-unsubstituted analog potency unknown |
| Conditions | MCF-7, A549, HeLa cancer cell lines; MTT assay; 48 h exposure |
Why This Matters
Procurement decisions based on scaffold similarity alone are unreliable; the absence of substituents at C2 and C6 of CAS 452088-85-6 may result in potency that differs by orders of magnitude from optimized 6-aryl or 2-methyl analogs.
- [1] Liu R, Huang M, Zhang S, et al. Design, synthesis and bioevaluation of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazoles as tubulin polymerization inhibitors. Eur J Med Chem. 2021;226:113826. doi:10.1016/j.ejmech.2021.113826 View Source
